molecular formula C20H23N3O2 B5760262 N-[5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]acetamide

N-[5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]acetamide

Cat. No. B5760262
M. Wt: 337.4 g/mol
InChI Key: WGEJFSJRXZFCKW-UHFFFAOYSA-N
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Description

N-[5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a member of the dibenzazepine class of compounds, which are known for their diverse pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-[5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]acetamide is not fully understood. However, it is believed to act by modulating the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. The compound has been shown to bind to multiple receptors, including dopamine D2, serotonin 5-HT2A, and adrenergic α1 and α2 receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
N-[5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic properties. The compound has also been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which may be useful in the treatment of Alzheimer's disease. Additionally, N-[5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]acetamide has been shown to possess anticonvulsant properties, which may be useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

N-[5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]acetamide has several advantages for lab experiments. It is a highly potent and selective compound, which makes it a valuable tool for studying the pharmacology of various receptors and enzymes. The compound is also relatively stable and easy to synthesize, which makes it readily available for research purposes. However, there are some limitations to using N-[5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]acetamide in lab experiments. The compound has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, the compound has been found to exhibit some toxicity at high doses, which may limit its safety for use in animal studies.

Future Directions

There are several future directions for research on N-[5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]acetamide. One area of interest is the development of new analogs of the compound with improved pharmacological properties. Another area of interest is the investigation of the compound's potential applications in the treatment of various neurological disorders such as schizophrenia, depression, and Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its effects on various neurotransmitter systems in the brain. Finally, more research is needed to evaluate the safety and efficacy of the compound in animal and human studies.

Synthesis Methods

The synthesis of N-[5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]acetamide involves the reaction of 2-aminobenzoic acid with N,N-dimethylglycine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with 2-chloroacetyl chloride to obtain the final product. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

N-[5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]acetamide has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. The compound has been shown to possess a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and anticonvulsant properties. It has also been found to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase.

properties

IUPAC Name

N-[11-[2-(dimethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-14(24)21-17-11-10-16-9-8-15-6-4-5-7-18(15)23(19(16)12-17)20(25)13-22(2)3/h4-7,10-12H,8-9,13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEJFSJRXZFCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CN(C)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[11-[2-(dimethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]acetamide

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